2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane
Description
Properties
CAS No. |
81786-72-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-7(2)9(4,5)10(6)8(3)11-10/h7-8H,1-6H3 |
InChI Key |
PVMVAUMLCODUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Alkenes
The most straightforward approach to synthesize 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is the epoxidation of an appropriate alkene precursor bearing the 2,3-dimethyl-2-(1,1,2-trimethylpropyl) substituent pattern. This method typically employs oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of acid or base catalysts.
- Mechanism: The alkene double bond undergoes electrophilic attack by the peracid or activated peroxide species, forming the epoxide ring.
- Considerations: Steric hindrance from the bulky alkyl group can influence reaction rates and selectivity, often requiring optimization of reaction conditions to achieve high yields.
Sulfur Ylide-Mediated Epoxidation from Ketones
A more specialized and industrially relevant method involves the conversion of ketones into oxiranes using sulfur ylides generated in situ from dimethyl sulfide and dimethyl sulfate. This method is well-documented in patent literature and offers high yields and scalability.
-
- Step 1: Preparation of trimethylsulfonium methyl sulfate by reacting dimethyl sulfide with dimethyl sulfate.
- Step 2: Reaction of the trimethylsulfonium methyl sulfate with the ketone precursor (corresponding to the 2,3-dimethyl-2-(1,1,2-trimethylpropyl) substituted ketone) in the presence of a strong base such as potassium tert-butoxide or potassium hydroxide.
- Step 3: Work-up involving phase separation, washing, and purification by distillation or chromatography.
-
- Temperature range typically between 10°C and 50°C for the epoxidation step.
- Use of solvents such as tert-butanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).
- Reaction times are shorter compared to older methods, with yields often exceeding 70-80%.
-
- High selectivity and yield.
- Use of relatively inexpensive and industrially available reagents.
- The process allows for recycling of excess dimethyl sulfide, reducing waste and cost.
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Ketone to dimethyl sulfide ratio | 1:1.0 to 1:2.2 mol | Preferably 1:1.0 to 1:1.5 mol |
| Dimethyl sulfate to ketone ratio | 1:1.0 to 1:2.0 mol | Preferably 1:1.0 to 1:1.5 mol |
| Base (e.g., KOH, KOtBu) | 1 to 4 mol per mol ketone | Preferably 1 to 2 mol |
| Solvent | tert-butanol, DMF, DMSO, NMP | tert-butanol favored for better yields; DMF preferred in some steps |
| Reaction temperature | 10°C to 50°C (epoxidation); 110°C to 130°C (subsequent steps) | Lower temperatures favor selectivity; higher temps used in further transformations |
| Yield | ≥ 60%, preferably ≥ 75%, up to ≥ 80% | High yields reported in patent literature |
| Reaction time | Several hours (varies by method) | Shorter than older methods; typically a few hours |
- After completion of the epoxidation, the reaction mixture is typically mixed with water to separate organic and aqueous phases.
- The organic phase is washed, neutralized if necessary, and concentrated by distillation under reduced pressure.
- Further purification can be achieved by recrystallization or chromatography depending on the purity requirements.
- Solvent recovery and recycling (especially of dimethyl sulfide and DMF) are common to improve process sustainability.
- The sulfur ylide method using trimethylsulfonium methyl sulfate is superior in terms of yield and reaction time compared to classical epoxidation with peracids.
- The choice of solvent significantly affects the yield and purity; tert-butanol and DMF are preferred solvents.
- The bulky alkyl substituent in 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane introduces steric hindrance that can slow reaction rates, necessitating optimization of base strength and temperature.
- The process is scalable and has been adapted for industrial production of related oxiranes with similar structural motifs.
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Epoxidation of Alkenes | Alkene with appropriate substituents | Peracids (e.g., m-CPBA), H2O2 + acid/base catalysts | Moderate to high | Simple, direct | Steric hindrance may reduce rate |
| Sulfur Ylide Epoxidation from Ketones | Ketone precursor | Dimethyl sulfide + dimethyl sulfate + base (KOH, KOtBu), solvents (tert-butanol, DMF) | 70-80%+ | High yield, scalable, recyclable | Requires preparation of ylide |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols or ethers.
Scientific Research Applications
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
Table 1: Key Molecular and Substituent Properties
Key Observations:
Steric Effects : The thexyl group in the target compound introduces greater steric hindrance compared to simpler alkyl substituents like isopropyl (). This reduces reactivity in ring-opening reactions, as bulky groups hinder nucleophilic attack on the strained epoxide oxygen .
Polarity: Unlike oxiranes with polar substituents (e.g., isopropoxymethyl in or phenoxymethyl in ), the thexyl group is non-polar, leading to lower solubility in polar solvents but higher compatibility with hydrophobic matrices.
Molecular Weight : The thexyl substituent increases the molecular weight significantly (~154 g/mol) compared to smaller analogs like 2-methyl-2-isopropyloxirane (100.16 g/mol, ).
Reactivity and Stability
- Ring-Opening Reactions: The target compound’s reactivity is expected to be lower than 2-methyl-2-isopropyloxirane () due to steric shielding of the epoxide oxygen. In contrast, oxiranes with electron-withdrawing groups (e.g., phenoxymethyl in ) exhibit enhanced electrophilicity, facilitating nucleophilic attack .
- Thermal Stability : Bulky substituents like thexyl enhance thermal stability by reducing molecular mobility and hindering decomposition pathways. This contrasts with linear alkyl-substituted epoxides, which decompose more readily .
Biological Activity
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane, commonly referred to as a substituted oxirane, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane features an epoxide functional group which is known for its reactivity and versatility in organic synthesis. The compound can be synthesized through various methods involving the reaction of ketones with dimethyl sulfate and dimethyl sulfide in an aqueous solution with potassium hydroxide (KOH) as a catalyst .
Anti-inflammatory Properties
Research has indicated that compounds containing oxirane structures may exhibit anti-inflammatory properties. For instance, studies on related compounds have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, which is a common model for assessing anti-inflammatory activity. Although specific data on 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is limited, the structural similarities suggest potential for similar bioactivity .
Table 1: Inhibition Rates of Related Compounds
| Compound Name | Inhibition Rate (%) |
|---|---|
| (−)-Majusculoic Acid | 33.68 |
| Methyl Majusculoate | 35.75 |
| Ethyl-(1R,2R)-Cyclopropane-1-carboxylate | 43.01 |
Cytotoxicity Assessment
Cytotoxicity studies are essential to evaluate the safety profile of any bioactive compound. In the context of related compounds that were tested at concentrations up to 30 µM, none exhibited significant cytotoxicity against RAW264.7 cells . This suggests that if 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane shares similar properties, it could be a promising candidate for further biological evaluations.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of oxiranes and their derivatives:
- Study on Cyclopropane Fatty Acids : Research highlighted that cyclopropane fatty acids (CFAs), which include oxirane structures, showed intriguing bioactivities such as anticancer and antimicrobial effects . This positions 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane within a potentially beneficial framework for therapeutic applications.
- Triazole Derivatives : The synthesis of triazole compounds from substituted oxiranes has been explored due to their pesticidal and fungicidal activities . The intermediate role of oxiranes in developing these biologically active triazoles underscores their importance in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
